methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiophene ring, a pyridine ring, and an oxane moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a thiophene derivative, the carboxylate group is introduced through esterification.
Pyridine Ring Functionalization: The pyridine ring is chlorinated and then functionalized with an oxane moiety through nucleophilic substitution.
Amidation: The final step involves the formation of the amide bond between the pyridine and thiophene rings under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses to external stimuli.
Comparison with Similar Compounds
Methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-[5-chloro-6-(methoxy)pyridine-3-amido]thiophene-2-carboxylate: Similar structure but with a methoxy group instead of an oxane moiety.
Methyl 3-[5-chloro-6-(ethoxy)pyridine-3-amido]thiophene-2-carboxylate: Similar structure but with an ethoxy group instead of an oxane moiety.
Uniqueness: The presence of the oxane moiety in this compound imparts unique chemical properties, such as increased solubility and potential for forming hydrogen bonds, which can enhance its biological activity and applicability in various fields.
Properties
IUPAC Name |
methyl 3-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-23-17(22)14-13(4-7-26-14)20-15(21)10-8-12(18)16(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWRRASIJEIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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